molecular formula C13H24N2O2 B2650400 (1R,5S)-N-(tert-butyl)-3-methoxy-8-azabicyclo[3.2.1]octane-8-carboxamide CAS No. 2320146-01-6

(1R,5S)-N-(tert-butyl)-3-methoxy-8-azabicyclo[3.2.1]octane-8-carboxamide

Cat. No. B2650400
CAS RN: 2320146-01-6
M. Wt: 240.347
InChI Key: FCIXIMOAOAMSCG-UHFFFAOYSA-N
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Description

The compound (1R,5S)-N-(tert-butyl)-3-methoxy-8-azabicyclo[3.2.1]octane-8-carboxamide is a widely used raw material in both pharmaceutical and chemical industries . It is instrumental in synthesizing essential drugs and organic compounds, particularly those targeting cardiovascular and central nervous system conditions .

Scientific Research Applications

Asymmetric Synthesis and Molecular Structures

Asymmetric Synthesis of Tropane Alkaloids

A study demonstrated the asymmetric synthesis of (+)-pseudococaine via ring-closing iodoamination, starting with compounds closely related to the one mentioned. This process underscores the utility of the azabicyclo[3.2.1]octane scaffold in synthesizing complex alkaloid structures, highlighting its significance in the development of bioactive molecules (Brock et al., 2012).

Chiral Cyclic Amino Acid Esters

Another research explored the synthesis of chiral cyclic amino acid esters utilizing a similar compound, underlining the importance of these scaffolds in creating enantiomerically pure structures. The study not only contributed to the advancement of synthetic organic chemistry but also provided insights into the structural basis of chirality (Moriguchi et al., 2014).

Innovative Chemical Reactions

Gold(III) Tetrachloride Salt Reactions

Research into the gold(III) tetrachloride salt of a closely related compound revealed unique intra- and intermolecular interactions, offering a fascinating glimpse into the potential of such compounds in facilitating novel chemical transformations (Wood et al., 2007).

Aminocarbonylation Reactions

A study on the aminocarbonylation of iodoalkenes and iodoarenes using compounds with azabicyclo[3.2.1]octane structures shed light on the versatility of these scaffolds in catalysis. This research demonstrated the potential of using these compounds in complex reaction pathways, expanding the toolbox for synthetic chemists (Gergely & Kollár, 2017).

Future Directions

The compound (1R,5S)-N-(tert-butyl)-3-methoxy-8-azabicyclo[3.2.1]octane-8-carboxamide is expected to continue to be a key raw material in the pharmaceutical and chemical industries due to its broad utilisation scope and high demand . It is likely to remain a focus of research and development efforts in these industries .

properties

IUPAC Name

N-tert-butyl-3-methoxy-8-azabicyclo[3.2.1]octane-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-13(2,3)14-12(16)15-9-5-6-10(15)8-11(7-9)17-4/h9-11H,5-8H2,1-4H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCIXIMOAOAMSCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)N1C2CCC1CC(C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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